

Application Notes and Protocols: Assessing the In Vivo Efficacy of SGC2085 Hydrochloride

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Compound of Interest

Compound Name: SGC2085 hydrochloride

Cat. No.: B593814

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Audience: Researchers, scientists, and drug development professionals.

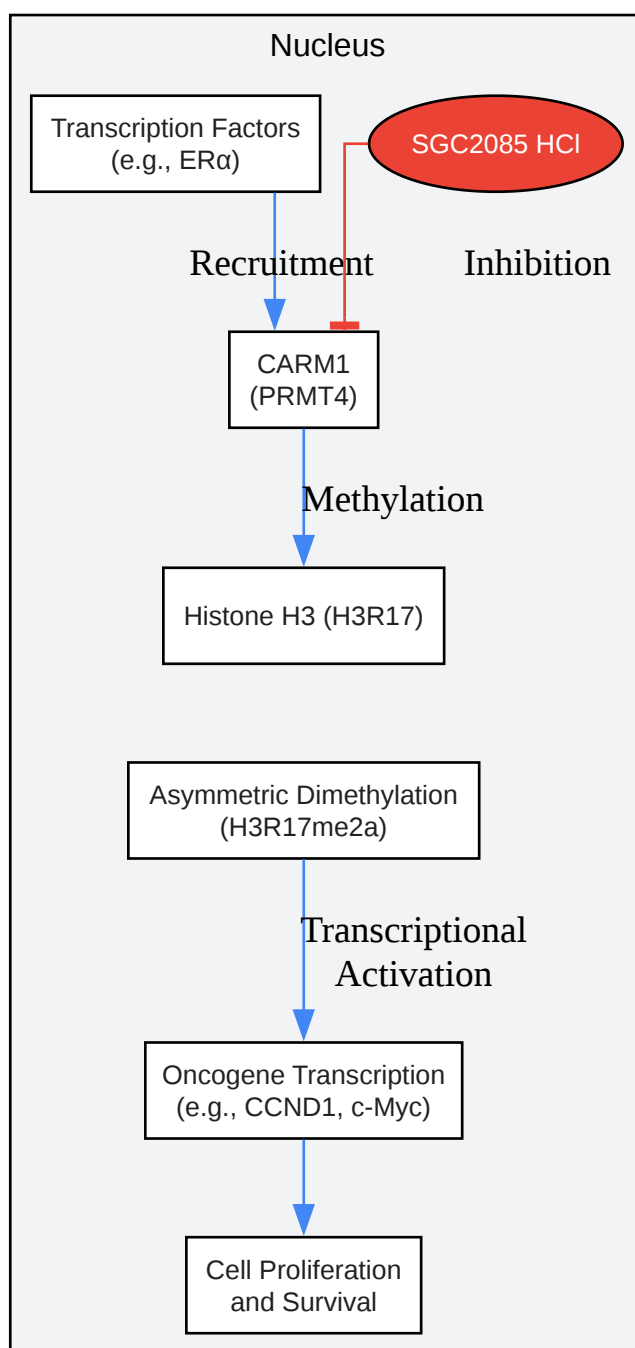
Introduction

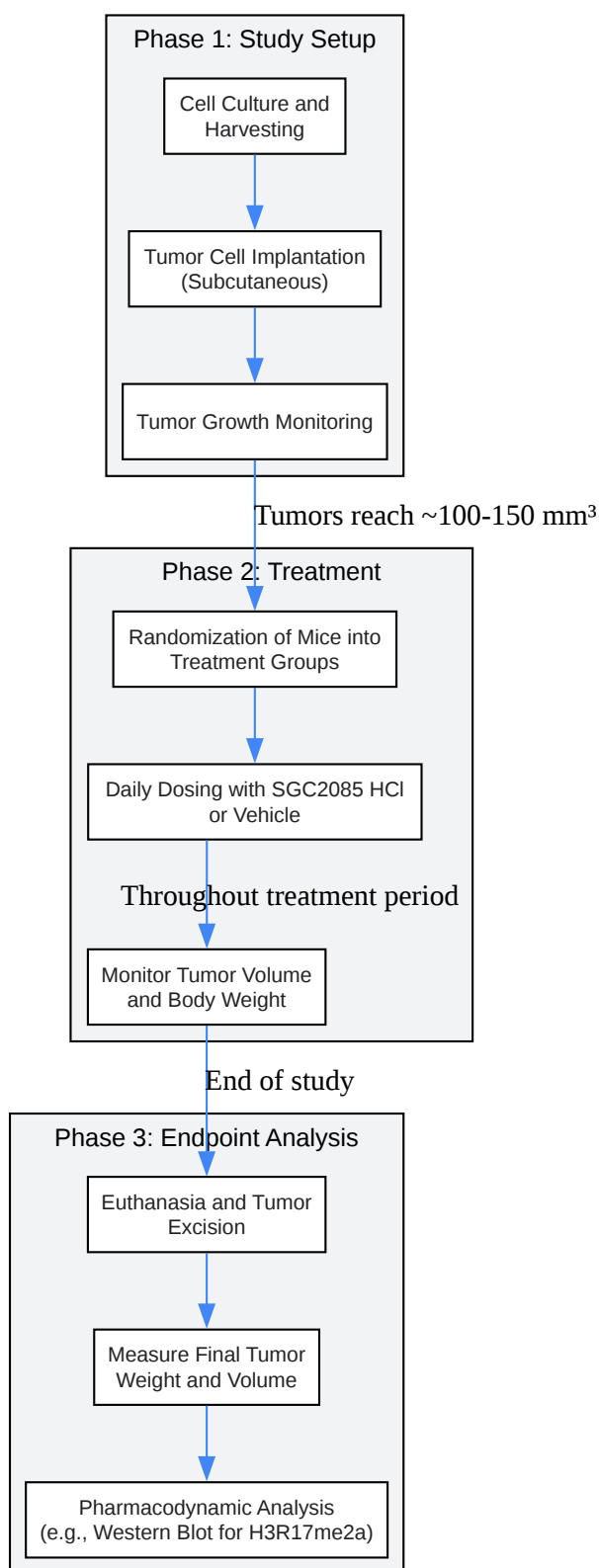
SGC2085 hydrochloride is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).^{[1][2]} CARM1 is a histone methyltransferase that plays a crucial role in transcriptional regulation by methylating histone H3 at arginine 17 (H3R17me2a), as well as other protein substrates.^[3] Dysregulation of CARM1 activity has been implicated in the progression of various cancers, including breast and prostate cancer, making it a promising therapeutic target.^[4] SGC2085 demonstrates high in vitro potency with a half-maximal inhibitory concentration (IC50) of 50 nM against CARM1.^{[1][2]} However, initial studies have indicated that SGC2085 may have poor cellular permeability, which can be a challenge for in vivo applications.^{[1][2]}

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of CARM1 inhibitors, using **SGC2085 hydrochloride** as a representative agent. While public domain data on the in vivo efficacy of **SGC2085 hydrochloride** is currently unavailable, the methodologies outlined below are based on established protocols for other potent CARM1 inhibitors, such as iCARM1 and EZM2302.^{[1][3][5]}

Mechanism of Action: CARM1 Signaling Pathway

CARM1 is a key epigenetic regulator that influences gene expression through the methylation of histone and non-histone proteins. Upon recruitment to chromatin by transcription factors, CARM1 asymmetrically dimethylates H3R17, which is generally associated with transcriptional activation. CARM1 can also methylate other proteins involved in various cellular processes, including RNA splicing and cellular signaling. Inhibition of CARM1 is expected to reverse these effects, leading to the suppression of oncogenic gene expression and subsequent inhibition of cancer cell proliferation and tumor growth.





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